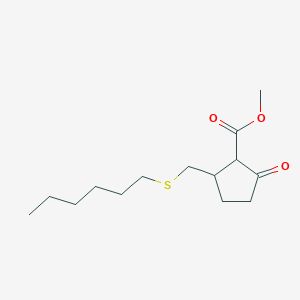
(S)-4-benzyl-3-pentanoyloxazolidin-2-one
Vue d'ensemble
Description
(S)-4-benzyl-3-pentanoyloxazolidin-2-one is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is also known by its systematic name, this compound. This compound is a derivative of oxazolidinone and is often used in organic synthesis as a chiral auxiliary.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one typically involves the reaction of 4-benzyl-2-oxazolidinone with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-benzyl-3-pentanoyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the pentanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone derivatives .
Applications De Recherche Scientifique
(S)-4-benzyl-3-pentanoyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-4-benzyl-3-pentanoyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through its interaction with the reactants, guiding the formation of specific enantiomers .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-2-oxazolidinone: A precursor to (S)-4-benzyl-3-pentanoyloxazolidin-2-one, used in similar applications.
3-Pentanoyloxazolidin-2-one: Lacks the benzyl group, resulting in different reactivity and applications.
4-Benzyl-3-acetyloxazolidin-2-one: Similar structure but with an acetyl group instead of a pentanoyl group.
Uniqueness
This compound is unique due to its specific combination of benzyl and pentanoyl groups, which provide distinct steric and electronic properties. These properties make it particularly useful as a chiral auxiliary in asymmetric synthesis, offering advantages in selectivity and yield compared to similar compounds .
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Clé InChI |
BQLGXGCFEVCOFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
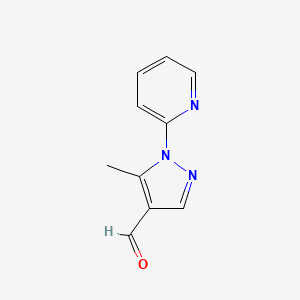
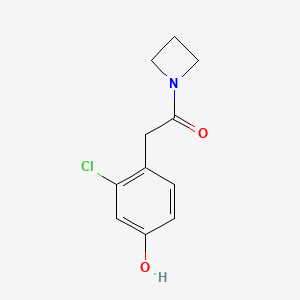
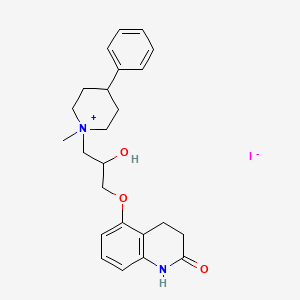
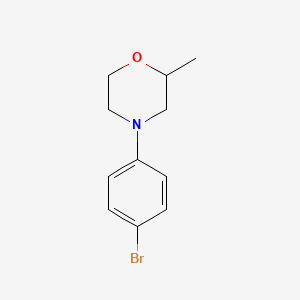

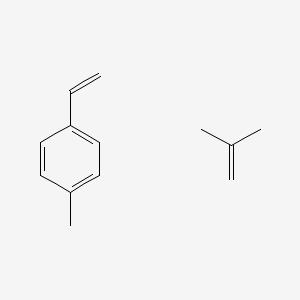
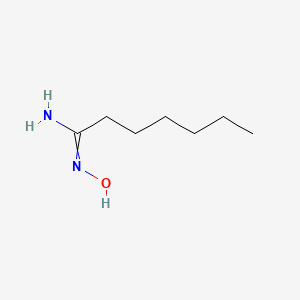
![1-[2-(6-Methylpyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B8608052.png)

![2'-(Aminomethyl)-N-(2-phenylethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B8608080.png)

![3-({5-[(4-Fluorophenyl)carbamoyl]pyrimidin-2-yl}sulfanyl)benzoic acid](/img/structure/B8608086.png)

